N,N,4-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N,N,4-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core
Properties
Molecular Formula |
C17H22N8 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N,N,4-trimethyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N8/c1-12-10-14(22-17(21-12)23(2)3)24-6-8-25(9-7-24)16-13-4-5-18-15(13)19-11-20-16/h4-5,10-11H,6-9H2,1-3H3,(H,18,19,20) |
InChI Key |
ZLDLDRLOHOHEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, with Cs2CO3/DMSO catalyzing the final cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols
Scientific Research Applications
N,N,4-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: An intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt).
Uniqueness
N,N,4-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer high selectivity and potency as a kinase inhibitor. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
